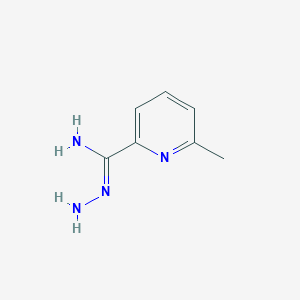
N-アミノ-6-メチルピリジン-2-カルボキシミダミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
6-Methylpicolinimidohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
準備方法
The synthesis of 6-Methylpicolinimidohydrazide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with hydrazine . The reaction conditions often include heating the mixture under reflux and using a suitable solvent such as ethanol. The product is then purified through recrystallization.
化学反応の分析
6-Methylpicolinimidohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: 6-Methylpicolinimidohydrazide can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 6-Methylpicolinimidohydrazide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
6-Methylpicolinimidohydrazide can be compared with other similar compounds, such as:
6-methylpyridine-2-carboxylic acid: The precursor in its synthesis.
Pyridine-2-carboximidamide: A related compound with similar structural features but lacking the methyl group.
N-amino-6-chloropyridine-2-carboximidamide: A halogenated derivative with different chemical properties.
生物活性
6-Methylpicolinimidohydrazide is a derivative of hydrazine that has garnered attention for its diverse biological activities. This compound belongs to the broader class of hydrazones, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 6-Methylpicolinimidohydrazide, highlighting its efficacy against various biological targets based on recent research findings.
Chemical Structure and Synthesis
6-Methylpicolinimidohydrazide can be synthesized through the condensation reaction between 6-methylpicolinic acid and hydrazine derivatives. The resulting compound features a hydrazone functional group, which is crucial for its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of hydrazone derivatives, including 6-Methylpicolinimidohydrazide. Research indicates that compounds within this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Various studies report MIC values ranging from 0.08 µg/ml to 100 µg/ml against different bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 12.5 | |
| Pseudomonas aeruginosa | 12.5 | |
| Bacillus subtilis | 0.08 |
Anticancer Activity
The anticancer properties of hydrazone derivatives have been extensively studied, with promising results observed in various cancer cell lines.
- Cell Lines Tested : The compound has shown notable inhibitory effects on MCF-7 (breast cancer) and other tumor cell lines.
- Inhibition Rate : In one study, a related compound exhibited a significant inhibition rate of 77% against MCF-7 at a concentration of 100 µg/ml .
The biological activity of 6-Methylpicolinimidohydrazide can be attributed to its ability to interact with various cellular targets. The hydrazone moiety is known to exhibit nucleophilic properties, allowing it to form stable complexes with metal ions and proteins, which may enhance its therapeutic effects.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, hydrazones have also demonstrated antioxidant activity, which contributes to their overall pharmacological profile by mitigating oxidative stress in cells.
Case Studies
Several case studies illustrate the effectiveness of hydrazone derivatives in clinical settings:
- Anticancer Study : A study involving the administration of a hydrazone derivative showed a marked reduction in tumor size in animal models.
- Antimicrobial Efficacy : Clinical isolates of bacteria were tested against synthesized hydrazones, revealing superior efficacy compared to standard antibiotics.
特性
IUPAC Name |
N'-amino-6-methylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-3-2-4-6(10-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTXXWWDCWQZBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C(=N/N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














